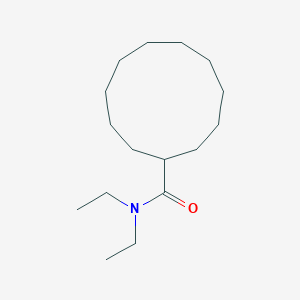N,N-Diethylcycloundecanecarboxamide
CAS No.: 91424-64-5
Cat. No.: VC20600227
Molecular Formula: C16H31NO
Molecular Weight: 253.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91424-64-5 |
|---|---|
| Molecular Formula | C16H31NO |
| Molecular Weight | 253.42 g/mol |
| IUPAC Name | N,N-diethylcycloundecanecarboxamide |
| Standard InChI | InChI=1S/C16H31NO/c1-3-17(4-2)16(18)15-13-11-9-7-5-6-8-10-12-14-15/h15H,3-14H2,1-2H3 |
| Standard InChI Key | VOGWDSQBBFBUCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1CCCCCCCCCC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N,N-Diethylcycloundecanecarboxamide features a cycloundecane ring—a saturated 11-membered carbon cycle—substituted at one position with a carboxamide group where both nitrogen-bound hydrogens are replaced by ethyl groups. The IUPAC name, N,N-diethylcycloundecanecarboxamide, reflects this substitution pattern . The cycloundecane ring adopts a puckered conformation to alleviate angular strain, a common feature in medium-sized cycloalkanes .
Stereochemical Considerations
While no stereoisomerism is reported for this compound, the cycloundecane ring’s conformational flexibility may lead to multiple low-energy conformers. Computational studies of similar cycloalkanes suggest that chair-like and boat-like conformations are less stable in larger rings, favoring twisted or envelope geometries .
Synthesis and Manufacturing
Classical Synthesis Route
The primary synthesis method involves reacting cycloundecanecarboxylic acid with diethylamine in the presence of a coupling agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . A representative procedure from Al-Jallo et al. (1984) outlines:
-
Activation: Cycloundecanecarboxylic acid is treated with thionyl chloride to form the acyl chloride.
-
Amidation: The acyl chloride reacts with diethylamine in anhydrous dichloromethane, yielding N,N-diethylcycloundecanecarboxamide after purification via column chromatography .
Table 1: Synthesis Conditions and Yields
| Parameter | Value |
|---|---|
| Starting Material | Cycloundecanecarboxylic acid |
| Coupling Agent | Thionyl chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0–25°C (stepwise) |
| Yield | ~90% |
Alternative Methods
Physicochemical Properties
Partition Coefficients and Solubility
The compound’s of 4.3856 predicts high lipid solubility, making it poorly soluble in aqueous media ( for analogous carboxamides) . This property aligns with trends observed in N,N-dimethylcyclohexanecarboxamide () and N,N-dimethylcyclopropanecarboxamide (), where larger hydrocarbon frameworks enhance hydrophobicity .
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | |
|---|---|---|---|
| N,N-Diethylcycloundecanecarboxamide | 4.3856 | 253.423 | |
| N,N-Dimethylcyclohexanecarboxamide | 2.4785 | 155.24 | |
| N,N-Dimethylcyclopropanecarboxamide | 1.89 | 113.16 |
Thermal Stability
While specific melting and boiling points are unreported, cycloundecane derivatives generally exhibit thermal stability up to 200°C . The carboxamide group’s hydrogen-bonding capacity may slightly lower decomposition temperatures compared to parent hydrocarbons.
Recent Research and Future Directions
Knowledge Gaps
-
Synthetic Optimization: No studies have explored catalytic amidation or continuous-flow synthesis.
-
Biological Screening: Absence of data on antimicrobial, anticancer, or neurological activity.
-
Environmental Fate: Degradation pathways and ecotoxicology remain uncharacterized.
Emerging Opportunities
-
Supramolecular Chemistry: The cycloundecane ring could template macrocycle formation.
-
Drug Delivery: Lipophilicity may enable use in lipid nanoparticle formulations for hydrophobic APIs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume